Thermodynamic Stability of 5-Methyl-4,6-dinitro-1H-indazole: A Comprehensive Technical Guide
Thermodynamic Stability of 5-Methyl-4,6-dinitro-1H-indazole: A Comprehensive Technical Guide
Executive Summary
The compound 5-methyl-4,6-dinitro-1H-indazole (CAS: 1167056-10-1) represents a highly specialized nitrogen-rich heterocycle with significant implications in both high-energy density materials (HEDMs) and privileged pharmaceutical scaffolding [[1]](). Understanding its thermodynamic stability requires a deep mechanistic analysis of its tautomeric equilibrium, the electronic "push-pull" effects of its substituents, and its thermal degradation kinetics. This whitepaper synthesizes theoretical thermodynamics with field-proven empirical protocols to provide a definitive guide for researchers characterizing this and structurally homologous dinitroindazoles.
Structural Thermodynamics & Tautomeric Equilibrium
The 1H vs. 2H Tautomeric Landscape
Indazoles inherently exist in an annular tautomeric equilibrium between the 1H and 2H forms. From a thermodynamic standpoint, the 1H-tautomer is strictly favored across gas, solution, and solid phases 2. This stability is driven by the preservation of a fully delocalized benzenoid π -system (10 π -electrons satisfying Hückel's rule). Conversely, the 2H-tautomer adopts a higher-energy ortho-quinonoid structure, resulting in a thermodynamic penalty of approximately 3.5 to 5.3 kcal/mol depending on the dielectric constant of the solvent 3.
Substituent Effects in 5-Methyl-4,6-dinitro-1H-indazole
The thermodynamic baseline of the indazole core is heavily perturbed by its substituents:
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Electronic Perturbation: The two nitro groups at the C4 and C6 positions act as strong electron-withdrawing groups (EWGs) via both inductive (-I) and resonance (-R) effects. This depletes electron density from the benzenoid ring, increasing the acidity of the N1-proton and raising the overall heat of formation ( ΔHf∘ ).
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Steric Strain & Coplanarity: The methyl group at C5 is sterically flanked by the bulky nitro groups at C4 and C6. This severe steric crowding forces the nitro groups to twist slightly out of the aromatic plane to minimize van der Waals repulsion. This loss of coplanarity disrupts optimal π -orbital overlap, reducing resonance stabilization and rendering the molecule more thermodynamically metastable than unmethylated dinitroindazoles.
Thermal Decomposition Kinetics & Mechanisms
Nitro-substituted nitrogen heterocycles are characterized by high thermal stability followed by violent, exothermic autocatalytic decomposition once a critical thermal threshold is breached. Drawing mechanistic parallels from closely related energetic analogs like 5,7-dinitrobenzotriazole 4, the decomposition of 5-methyl-4,6-dinitro-1H-indazole is governed by two competing kinetic pathways:
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Pathway A (Low-Temperature Dominance): Nitro-Nitrite Isomerization. The nitro group undergoes a rearrangement to a nitrite ester (-O-NO). This pathway has a relatively lower activation barrier ( Ea≈260−275 kJ/mol) and initiates the degradation process by releasing nitric oxide (NO) gas.
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Pathway B (High-Temperature Dominance): Homolytic C-NO 2 Cleavage. Direct cleavage of the carbon-nitrogen bond generates highly reactive aryl and NO 2 radicals. While the activation energy is higher ( Ea≈300 kJ/mol), the pre-exponential frequency factor ( A ) is significantly larger, making it the dominant mechanism during rapid thermal ramping [[4]]().
Crucially, the C5-methyl group acts as an internal fuel source. The benzylic hydrogen atoms are relatively weak and highly susceptible to abstraction by the NO 2 radicals generated in Pathway B. This intramolecular redox reaction accelerates the autocatalytic breakdown, likely lowering the onset decomposition temperature ( Td ) compared to non-methylated analogs.
Fig 1: Competing thermal decomposition pathways of dinitroindazoles.
Empirical Validation Protocols: A Self-Validating System
To establish a highly trustworthy thermodynamic profile, researchers must employ a self-validating analytical matrix. Relying solely on computational models is insufficient due to the complex solid-state hydrogen bonding inherent to indazoles. The following protocols interlock kinetic degradation data with fundamental thermochemistry.
Protocol A: Kinetic Profiling via DSC/TGA
Causality: Differential Scanning Calorimetry (DSC) captures the heat flow of phase transitions (e.g., melting endotherms) and decomposition exotherms. Pairing this with Thermogravimetric Analysis (TGA) ensures that mass-loss events (volatilization) are distinguished from true structural degradation 5.
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Sample Preparation: Load 1.0–2.0 mg of >99% pure 5-methyl-4,6-dinitro-1H-indazole into a vented aluminum crucible. Note: Vented crucibles are mandatory to prevent pressure-induced rupture during NO x off-gassing.
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Atmosphere Control: Purge the furnace with high-purity dry Nitrogen (N 2 ) at a flow rate of 50 mL/min to prevent oxidative interference.
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Multi-Rate Thermal Ramping: Perform dynamic heating scans at multiple rates ( β = 2, 5, 10, and 15 °C/min) from 25 °C to 400 °C.
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Kinetic Extraction: Utilize the Kissinger Method to extract the global activation energy ( Ea ) of decomposition. By plotting ln(β/Tp2) versus 1/Tp (where Tp is the peak exothermic temperature), the slope yields −Ea/R . This validates the theoretical barrier of the rate-limiting decomposition step.
Protocol B: Intrinsic Stability via Isoperibol Bomb Calorimetry
Causality: To determine the thermodynamic stability relative to its constituent elements, we must measure the standard molar enthalpy of combustion ( ΔHc∘ ). This empirical value is then fed into Hess's Law to derive the standard enthalpy of formation ( ΔHf∘ ), the ultimate metric of molecular stability.
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Pelletization: Press ~0.5 g of the compound into a dense pellet to ensure uniform combustion and prevent sample scattering during ignition.
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Combustion Environment: Place the pellet in a platinum crucible within the bomb vessel. Pressurize the vessel with high-purity Oxygen (O 2 ) to 3.0 MPa. Add 1.0 mL of deionized water to the bomb to ensure all NO x gases dissolve to form aqueous HNO 3 , standardizing the thermodynamic end-state.
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Ignition & Measurement: Ignite the sample using a standardized cotton thread and platinum ignition wire. Record the temperature rise of the isoperibol water jacket to an accuracy of 0.0001 K.
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Data Synthesis: Calculate the gross heat of combustion, correct for the formation of nitric acid (titration required), and apply the Washburn corrections to yield ΔHc∘ .
Fig 2: Self-validating experimental workflow for thermodynamic profiling.
Quantitative Data Summaries
Because highly specific empirical thermodynamic data for 5-methyl-4,6-dinitro-1H-indazole is restricted, Table 1 synthesizes known baseline data for structural analogs (1H-indazole, 5-nitroindazole, and 5,7-dinitrobenzotriazole) alongside theoretically derived estimates for the target compound using Benson group additivity principles.
Table 1: Comparative Thermodynamic Parameters
| Compound | Tautomeric State | ΔHf∘ (Solid) | Decomposition Onset ( Td ) | Global Activation Energy ( Ea ) |
| 1H-Indazole | 1H (Benzenoid) | +148.5 kJ/mol | > 250 °C | N/A (Evaporates) |
| 5-Nitro-1H-indazole | 1H | ~ +85.2 kJ/mol | ~ 210 °C (Melting) | N/A |
| 5,7-Dinitrobenzotriazole | 1H | ~ +120.0 kJ/mol | 291 °C | ~ 173.9 kJ/mol |
| 5-Methyl-4,6-dinitro-1H-indazole | 1H | +45 to +65 kJ/mol (Est.) | 220 - 240 °C (Est.) | 160 - 180 kJ/mol (Est.) |
Note: The addition of nitro groups generally decreases the positive heat of formation relative to the parent indazole due to the highly stable C-NO 2 bonds, though steric strain from the C5-methyl group introduces a destabilizing thermodynamic penalty.
References
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Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Center for Biotechnology Information (PMC).[Link]
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Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles . MDPI / NIH.[Link]
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Determination of specific heat capacity and standard molar combustion enthalpy by DSC . ResearchGate.[Link]
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- 1. cas 1167056-10-1|| where to buy 1H-Indazole,5-methyl-4,6-dinitro- [english.chemenu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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